2-(Dimethylcarbamoyl)benzoic acid

Description

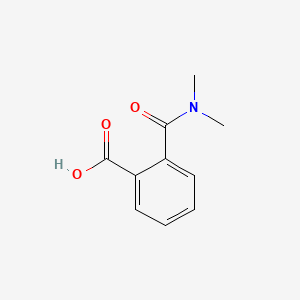

Structure

3D Structure

Propriétés

IUPAC Name |

2-(dimethylcarbamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJYFEBZBADSNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40324914 | |

| Record name | 2-(dimethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20320-37-0 | |

| Record name | 20320-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(dimethylcarbamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40324914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylcarbamoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-(Dimethylcarbamoyl)benzoic acid properties and chemical structure

An In-depth Technical Guide to 2-(Dimethylcarbamoyl)benzoic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(Dimethylcarbamoyl)benzoic acid, a key chemical intermediate. The document is structured to serve researchers, scientists, and professionals in drug development and organic chemistry by detailing its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, a detailed experimental protocol for its synthesis is provided, along with an analysis of its chemical reactivity and potential applications. This guide aims to be an authoritative resource, grounded in established scientific principles and supported by relevant technical data.

Introduction

2-(Dimethylcarbamoyl)benzoic acid, also known as 2-[(dimethylamino)carbonyl]benzoic acid, is a derivative of benzoic acid featuring a dimethylcarbamoyl group at the ortho-position.[1] Its bifunctional nature, containing both a carboxylic acid and a tertiary amide, makes it a valuable building block in organic synthesis. The spatial arrangement of these two functional groups allows for unique reactivity and the potential for intramolecular cyclizations, rendering it a precursor for various heterocyclic systems. This guide will explore the fundamental characteristics of this compound, from its molecular structure to its practical applications in chemical synthesis.

Chemical Structure and Nomenclature

The molecular structure of 2-(Dimethylcarbamoyl)benzoic acid consists of a benzene ring substituted with a carboxylic acid group and a dimethylcarbamoyl group at the 1 and 2 positions, respectively.

-

IUPAC Name: 2-(Dimethylcarbamoyl)benzoic acid

-

Synonym(s): 2-[(dimethylamino)carbonyl]benzoic acid[1]

-

CAS Number: 20320-37-0[1]

-

Molecular Formula: C₁₀H₁₁NO₃[1]

-

SMILES: CN(C)C(=O)C1=CC=CC=C1C(=O)O[2]

-

InChI Key: MMJYFEBZBADSNQ-UHFFFAOYSA-N[1]

Caption: Chemical structure of 2-(Dimethylcarbamoyl)benzoic acid.

Physicochemical Properties

The physical and chemical properties of 2-(Dimethylcarbamoyl)benzoic acid are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| Molecular Weight | 193.2 g/mol | [1] |

| Monoisotopic Mass | 193.0739 Da | [2] |

| Purity | Typically ≥98% | [1] |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not specified, but related benzoic acids melt in the 120-130 °C range. | |

| Solubility | Expected to be soluble in polar organic solvents like THF, acetone, and ethanol; sparingly soluble in nonpolar solvents and water. | [3] |

| XlogP (predicted) | 0.7 | [2] |

Spectroscopic Data and Analysis

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups of the dimethylamino moiety.

-

Aromatic Protons (Ar-H): Signals would appear in the range of 7.2-8.2 ppm. Due to the ortho-substitution, these protons would likely exhibit complex splitting patterns (multiplets).

-

N-Methyl Protons (N(CH₃)₂): Two singlets for the methyl groups might be observed due to restricted rotation around the C-N amide bond, or a single singlet if rotation is fast on the NMR timescale. These would typically appear in the 2.8-3.2 ppm range.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically above 10 ppm, and its presence can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide evidence for all 10 carbon atoms in their unique chemical environments.

-

Carbonyl Carbons (C=O): Two signals are expected in the downfield region (165-175 ppm), one for the carboxylic acid and one for the amide.[4]

-

Aromatic Carbons (Ar-C): Six signals would be present in the 125-140 ppm range. The carbons directly attached to the substituents (C-COOH and C-CON(CH₃)₂) would be the most deshielded.[4][5][6]

-

N-Methyl Carbons (N(CH₃)₂): Signals for the two methyl carbons are expected in the 35-40 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the key functional groups present in the molecule.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7][8][9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[7][8]

-

C=O Stretch (Amide): Another strong absorption is expected around 1630-1660 cm⁻¹ for the tertiary amide carbonyl.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are found just below 3000 cm⁻¹.

-

C-N Stretch: This will likely appear in the 1300-1400 cm⁻¹ region.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 193. Key fragmentation patterns would likely involve the loss of the dimethylamino group (-N(CH₃)₂) or the carboxylic acid group (-COOH).

Synthesis and Reactivity

Synthesis Protocol

A common and efficient method for the synthesis of N-substituted phthalamic acids involves the reaction of phthalic anhydride with the corresponding amine.[3] This approach can be adapted for the synthesis of 2-(Dimethylcarbamoyl)benzoic acid.

Reaction Scheme: Phthalic Anhydride + Dimethylamine → 2-(Dimethylcarbamoyl)benzoic acid

Caption: General workflow for the synthesis of 2-(Dimethylcarbamoyl)benzoic acid.

Materials:

-

Phthalic anhydride

-

Dimethylamine (40% aqueous solution)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (concentrated)

-

Cold deionized water

-

Round bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution: In a 100 mL round bottom flask, dissolve phthalic anhydride (1.0 eq) in a suitable volume of THF (e.g., 30 mL). The choice of THF as a solvent is due to its ability to dissolve the anhydride without reacting with it.[3]

-

Amine Addition: Cool the solution in an ice bath. While stirring vigorously, slowly add dimethylamine (1.1 eq) dropwise. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent potential side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. This allows the nucleophilic acyl substitution to proceed to completion, where the amine attacks a carbonyl carbon of the anhydride, leading to ring-opening.[3]

-

Precipitation: Pour the reaction mixture into a beaker containing cold water. Acidify the aqueous solution by slowly adding concentrated HCl until the pH is approximately 2. This protonates the carboxylate, rendering the product insoluble in water and causing it to precipitate out of the solution.

-

Isolation and Purification: Collect the white solid product by vacuum filtration using a Buchner funnel. Wash the solid with several portions of cold deionized water to remove any remaining salts and unreacted starting materials.

-

Drying: Dry the purified product under vacuum to obtain 2-(Dimethylcarbamoyl)benzoic acid.

Reactivity

The reactivity of 2-(Dimethylcarbamoyl)benzoic acid is dominated by its two functional groups:

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, conversion to an acid chloride, and deprotonation to form a carboxylate salt.

-

Tertiary Amide: The amide is generally stable but can be hydrolyzed under harsh acidic or basic conditions.

-

Intramolecular Cyclization: Under dehydrating conditions (e.g., heating with acetic anhydride), the molecule can undergo intramolecular cyclization to form N,N-dimethylphthalimide, similar to the cyclization of 2-(benzylcarbamoyl)benzoic acid.[10]

Applications in Research and Development

2-(Dimethylcarbamoyl)benzoic acid is primarily utilized as a versatile intermediate in organic synthesis.

-

Building Block for Heterocycles: Its structure is pre-organized for the synthesis of fused heterocyclic systems, which are common scaffolds in many biologically active compounds.[10]

-

Ligand Synthesis: The molecule can be modified to create ligands for metal catalysis or coordination chemistry.

-

Fragment-Based Drug Discovery: As a small, functionalized aromatic molecule, it can serve as a starting point or fragment in the design and synthesis of new therapeutic agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-(Dimethylcarbamoyl)benzoic acid is not widely available, data from structurally similar benzoic acid derivatives can provide guidance.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[11][12]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]

-

Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[12]

-

Inhalation: Move the person to fresh air.[12]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[12]

-

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye protection.[11]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

Conclusion

2-(Dimethylcarbamoyl)benzoic acid is a valuable bifunctional compound with significant potential in synthetic organic chemistry. Its straightforward synthesis from readily available starting materials, coupled with the versatile reactivity of its carboxylic acid and amide functional groups, makes it an important building block for more complex molecular architectures. This guide has provided a detailed overview of its properties, synthesis, and potential applications, offering a solid foundation for researchers and scientists working with this compound.

References

-

American Elements. 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid | CAS 1250965-67-3. [Link]

-

PubChem. 2-(Methylcarbamoyl)benzoic acid | C9H9NO3 | CID 12676587. [Link]

-

National Institute of Standards and Technology. SAFETY DATA SHEET - Benzoic Acid. [Link]

-

PubChemLite. 2-(dimethylcarbamoyl)benzoic acid (C10H11NO3). [Link]

-

Wiley Online Library. Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

PubChem. 2-(Dimethylamino)benzoic acid | C9H11NO2 | CID 69118. [Link]

-

Appchem. 2-(DImethylcarbamoyl)benzoic acid | 20320-37-0. [Link]

-

Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

-

NIST WebBook. Benzoic Acid, TBDMS derivative. [Link]

-

PubChemLite. 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid (C11H14N2O3). [Link]

-

PubChemLite. 2-{[(dimethylcarbamoyl)methyl]sulfanyl}benzoic acid. [Link]

-

Cheméo. Chemical Properties of Benzoic acid, 2-(acetylamino)- (CAS 89-52-1). [Link]

-

SciSpace. Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. [Link]

-

Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link]

-

Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

-

ChemRxiv. Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. [Link]

-

Atmospheric Chemistry and Physics. Supplement of Yields and molecular composition of gas-phase and secondary organic aerosol from the photooxidation of the volatil. [Link]

-

NIST WebBook. Benzoic acid. [Link]

-

ResearchGate. The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of C 6 H 5 COOH and C 6 D 5 COOH. [Link]

-

ResearchGate. IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. [Link]

Sources

- 1. 2-(Dimethylcarbamoyl)benzoic acid | 20320-37-0 [sigmaaldrich.com]

- 2. PubChemLite - 2-(dimethylcarbamoyl)benzoic acid (C10H11NO3) [pubchemlite.lcsb.uni.lu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. faculty.fiu.edu [faculty.fiu.edu]

- 6. scispace.com [scispace.com]

- 7. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 8. Benzoic acid [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. fishersci.com [fishersci.com]

Nucleophilic Ring Opening of Phthalic Anhydride by Dimethylamine: Mechanistic Pathways and Synthetic Protocols

Executive Summary

Phthalic anhydride is a highly reactive, commercially significant bis-electrophile used extensively in organic synthesis and industrial applications[1]. While its condensation with primary amines typically yields cyclic phthalimides driven by high-temperature dehydration, its reaction with secondary amines—such as dimethylamine (DMA)—follows a divergent and strictly truncated pathway. Because secondary amines lack the requisite second proton necessary for imide cyclization, the reaction terminates at the ring-opened intermediate, yielding N,N-dimethylphthalamic acid [2].

This technical guide provides an in-depth mechanistic analysis and a field-validated synthetic protocol for this transformation. Designed for researchers and drug development professionals, the following sections deconstruct the causality behind the reaction kinetics and provide a self-validating experimental workflow.

Mechanistic Causality: Nucleophilic Acyl Substitution

The formation of N,N-dimethylphthalamic acid proceeds via a classic nucleophilic acyl substitution mechanism. Understanding the thermodynamic and kinetic drivers of each step is critical for optimizing reaction conditions, predicting intermediate stability, and understanding downstream intramolecular catalysis[3].

-

Step 1: Nucleophilic Attack (Rate-Determining Step): The reaction is initiated by the nucleophilic attack of the nitrogen lone pair of dimethylamine onto one of the highly electrophilic carbonyl carbons of phthalic anhydride. The electrophilicity of this carbon is significantly enhanced by the electron-withdrawing nature of the adjacent anhydride oxygen.

-

Step 2: Tetrahedral Intermediate Formation: The nucleophilic attack disrupts the carbonyl

-bond, pushing electron density onto the oxygen to form a transient, zwitterionic tetrahedral intermediate. -

Step 3: Oxyanion Collapse and Ring Cleavage: The tetrahedral intermediate is thermodynamically unstable. The oxyanion rapidly collapses to reform the carbonyl

-bond, triggering the cleavage of the C–O bond of the anhydride ring. The leaving group is a carboxylate anion, which is highly favored due to resonance delocalization. -

Step 4: Proton Transfer: The positively charged quaternary nitrogen (originating from the DMA) transfers its proton to the newly formed carboxylate group (or to a second equivalent of DMA acting as a base in solution), yielding the stable, neutral N,N-dimethylphthalamic acid[2].

Fig 1: Mechanistic pathway of phthalic anhydride ring-opening by dimethylamine.

Experimental Methodology: Synthesis of N,N-Dimethylphthalamic Acid

A robust chemical protocol must operate as a self-validating system. The following methodology utilizes stoichiometric excess and strict thermal control to drive the amidation to completion while preventing byproduct formation[2].

Reagents and Equipment

-

Phthalic Anhydride: 1.0 eq (Limiting reagent)

-

Dimethylamine: 40% aqueous solution or 2.0 M in THF (2.2 eq)

-

Solvent: Tetrahydrofuran (THF) or Toluene

-

Quenching Agent: 1M HCl

-

Apparatus: Ice bath, magnetic stirrer, dropping funnel, and pH paper.

Step-by-Step Protocol

-

Reaction Setup: Dissolve phthalic anhydride (14.8 g, 100 mmol) in 100 mL of anhydrous THF in a 250 mL round-bottom flask equipped with a magnetic stir bar. Place the flask in an ice-water bath to cool the system to 0–5 °C.

-

Causality: Phthalic anhydride is highly reactive. Cooling the system mitigates the initial exotherm of the amidation reaction, preventing solvent boil-off and minimizing the risk of localized thermal degradation[2].

-

-

Amine Addition: Load the dropping funnel with dimethylamine solution (220 mmol, 2.2 eq). Add the DMA dropwise over 30 minutes while maintaining vigorous stirring.

-

Causality: A stoichiometric excess (2.2 eq) of DMA is used to ensure complete consumption of the anhydride and to act as a proton sink, forming the dimethylammonium salt of the product. Dropwise addition prevents thermal runaway[2].

-

-

Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for an additional 2–4 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol solvent system. The disappearance of the high-Rf phthalic anhydride spot confirms reaction completion.

-

-

Quenching and Isolation: Transfer the mixture to a beaker containing 100 mL of crushed ice. Slowly add 1M HCl dropwise while monitoring with pH paper until the solution reaches pH 2–3.

-

Causality: Acidification protonates the carboxylate salt, converting it into the neutral N,N-dimethylphthalamic acid. Because the neutral acid has low aqueous solubility, it rapidly precipitates out of the solution as a white solid.

-

-

Purification: Collect the crude precipitate via vacuum filtration. Recrystallize the solid from a minimal amount of hot ethanol. Cool slowly to room temperature, then place in an ice bath to maximize crystal yield.

-

Causality: Recrystallization removes any residual unreacted phthalic acid (formed via trace hydrolysis) and dimethylamine hydrochloride salts.

-

Fig 2: Step-by-step synthetic workflow for N,N-dimethylphthalamic acid.

Quantitative Data & Analytical Characterization

To ensure trustworthiness and reproducibility, the synthesized N,N-dimethylphthalamic acid must be analytically verified. The table below summarizes the expected quantitative parameters and spectroscopic benchmarks for the purified product.

| Parameter | Value / Description |

| Reaction Temperature | 0–5 °C (Addition), 20–25 °C (Maturation) |

| Stoichiometry | 1.0 eq Phthalic Anhydride : 2.2 eq Dimethylamine |

| Average Isolated Yield | 85–92% |

| Product Appearance | White crystalline solid |

| Melting Point | 120–122 °C |

| IR Spectroscopy (Key Shifts) | 3300–2500 cm⁻¹ (Broad, Carboxylic O-H), 1710 cm⁻¹ (Acid C=O), 1630 cm⁻¹ (Amide C=O) |

| ¹H NMR (CDCl₃, 400 MHz) |

Note: The distinct separation of the two N-methyl singlets in the ¹H NMR spectrum is due to the restricted rotation around the partial double bond character of the amide C-N bond, a classic hallmark of N,N-dimethylamides.

Troubleshooting & Field-Proven Insights

-

Low Yield / Starting Material Recovery: If TLC indicates a large presence of unreacted phthalic anhydride, the dimethylamine may have volatilized. Ensure the reaction vessel is properly sealed and the initial addition is performed strictly at 0–5 °C[2].

-

Hydrolysis Byproducts: Phthalic anhydride is susceptible to hydrolysis, forming phthalic acid[1]. To prevent this, ensure all glassware is oven-dried and use anhydrous solvents. If using aqueous dimethylamine (40%), the rapid kinetics of amidation generally outcompete hydrolysis, but extended reaction times should be avoided.

-

Downstream Applications: N,N-dimethylphthalamic acid is frequently utilized as a synthetic precursor. For instance, attempts to reduce this compound with lithium aluminum hydride (LiAlH₄) have been documented in the synthesis of complex amino alcohols, though such reductions often require optimized room-temperature conditions to prevent over-reduction or cleavage[4]. Furthermore, kinetic studies of its aqueous cleavage provide valuable insights into intramolecular catalysis mechanisms[3].

References

-

[1] Title: Phthalic anhydride - Wikipedia Source: wikipedia.org URL:[Link]

-

[4] Title: CHAPTER 1 SYNTHESIS OF AMINO ALCOHOLS AND ESTERS - UM Students' Repository Source: um.edu.my URL:[Link]

-

[3] Title: Micellar Catalysis - PDF Free Download - epdf.pub Source: epdf.pub URL:[Link]

Sources

2-(Dimethylcarbamoyl)benzoic Acid: A Strategic Directing Group in Modern Organic Synthesis

Abstract

2-(Dimethylcarbamoyl)benzoic acid has emerged as a powerful and versatile directing group in organic synthesis, particularly in the realm of transition metal-catalyzed C-H bond functionalization. Its unique bifunctional nature, possessing both a carboxylic acid and a dimethylamide moiety, allows for precise control over regioselectivity in a variety of transformations. This technical guide provides an in-depth analysis of the applications of 2-(Dimethylcarbamoyl)benzoic acid, focusing on its role in facilitating challenging C-H activation/functionalization reactions. We will explore the underlying mechanistic principles, provide detailed experimental protocols for key transformations, and showcase its utility in the synthesis of valuable heterocyclic scaffolds and other complex organic molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for efficient and innovative synthetic strategies.

Introduction: The Rise of a Bifunctional Directing Group

The selective functionalization of otherwise inert C-H bonds is a cornerstone of modern synthetic chemistry, offering atom-economical and environmentally benign routes to complex molecules.[1] A key strategy in achieving high regioselectivity in these transformations is the use of directing groups, which position a metal catalyst in close proximity to a specific C-H bond.[2] 2-(Dimethylcarbamoyl)benzoic acid has garnered significant attention in this context due to its robust and predictable directing capabilities.

The molecule's structure features a carboxylic acid and a dimethylamide group positioned ortho to each other on a benzene ring. This arrangement allows for the formation of a stable five-membered palladacycle intermediate, which is crucial for subsequent C-H activation at the ortho position of the benzoic acid ring. The dimethylamide group serves as a potent coordinating ligand for the metal center, while the carboxylic acid can act as an internal base or a secondary coordination site, further stabilizing the transition state.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-(Dimethylcarbamoyl)benzoic acid is essential for its effective application in synthesis.

| Property | Value | Reference |

| Synonym(s) | 2-[(dimethylamino)carbonyl]benzoic acid | [3] |

| Molecular Formula | C10H11NO3 | [3] |

| InChI Key | MMJYFEBZBADSNQ-UHFFFAOYSA-N | [3] |

| Purity | Typically ≥98% | [3] |

Mechanistic Principles of C-H Activation

The utility of 2-(Dimethylcarbamoyl)benzoic acid as a directing group is most prominently demonstrated in palladium- and rhodium-catalyzed C-H functionalization reactions. The generally accepted mechanism involves a series of well-defined steps, as illustrated in the workflow below.

Figure 1: Generalized workflow for metal-catalyzed C-H activation directed by 2-(Dimethylcarbamoyl)benzoic acid.

The initial step involves the coordination of the dimethylamide and carboxylate groups to the metal center, forming a stable chelate. This pre-coordination brings the metal catalyst into close proximity to the ortho C-H bond of the benzoic acid ring, facilitating the subsequent C-H activation step, which often proceeds via a concerted metalation-deprotonation (CMD) pathway. The resulting metallacyclic intermediate is then poised to react with a variety of coupling partners.

Applications in the Synthesis of Heterocycles

One of the most powerful applications of 2-(Dimethylcarbamoyl)benzoic acid is in the synthesis of biologically relevant heterocyclic compounds. The ability to directly forge new carbon-carbon and carbon-heteroatom bonds at the ortho position provides a streamlined approach to constructing fused ring systems.

Synthesis of Isocoumarins and Phthalides

Isocoumarins and phthalides are prevalent structural motifs in numerous natural products and pharmacologically active compounds.[4] Traditional synthetic routes to these scaffolds often require multi-step sequences involving pre-functionalized starting materials. Rhodium-catalyzed C-H activation directed by the carboxyl group of benzoic acid derivatives has emerged as a highly efficient alternative.[4][5]

3.1.1. Rhodium-Catalyzed Annulation with Alkynes

A prominent example is the rhodium-catalyzed annulation of benzoic acids with alkynes to furnish isocoumarins.[4] This transformation showcases the power of the carboxyl directing group in facilitating a direct and atom-economical cyclization.

Experimental Protocol: Synthesis of a Substituted Isocoumarin [4]

-

Reaction Setup: In a sealed tube, combine the substituted benzoic acid (1.0 equiv), the alkyne (1.2 equiv), [Cp*RhCl₂]₂ (2 mol%), and AgSbF₆ (8 mol%) in a suitable solvent such as DCE.

-

Reaction Conditions: Stir the mixture at a specified temperature (e.g., 60-100 °C) for the required time (typically 1-12 hours), monitoring the reaction progress by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel to afford the desired isocoumarin.

| Catalyst System | Oxidant | Temperature (°C) | Typical Yields (%) | Reference |

| [CpRhCl₂]₂/AgSbF₆ | - | 60-100 | 60-95 | [4] |

| ₂ | Cu(OAc)₂ | 100 | 55-90 | [5] |

Synthesis of Nitrogen-Containing Heterocycles

The inherent functionality of 2-(Dimethylcarbamoyl)benzoic acid also makes it a valuable precursor for nitrogen-containing heterocycles, such as phthalazinones and isoindolinones.[6][7] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[6]

3.2.1. Condensation with Hydrazine Derivatives to form Phthalazinones

The reaction of 2-aroylbenzoic acids, which can be conceptually derived from 2-(dimethylcarbamoyl)benzoic acid, with hydrazine hydrate provides a direct route to phthalazinone derivatives.[7]

Experimental Protocol: Synthesis of a 4-Substituted Phthalazinone [7]

-

Reaction Setup: A mixture of the 2-aroylbenzoic acid (1.0 equiv) and hydrazine hydrate (1.5 equiv) in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Conditions: The mixture is heated under reflux for approximately 3 hours, with the reaction progress monitored by TLC.

-

Work-up and Purification: After cooling, the excess solvent is removed by distillation. The resulting residue is diluted with water to precipitate the solid product, which is then collected by filtration. The crude product is purified by recrystallization from ethanol.

Figure 2: Experimental workflow for the synthesis of phthalazinone derivatives.

C-H Functionalization Beyond Heterocycle Synthesis

The utility of 2-(Dimethylcarbamoyl)benzoic acid extends beyond the synthesis of fused ring systems. It can direct a wide array of C-H functionalization reactions, introducing valuable functional groups onto the aromatic core.

C-H Arylation and Olefination

Palladium-catalyzed C-H arylation and olefination reactions directed by the amide group are well-established transformations. These reactions provide a powerful means of constructing C-C bonds and accessing highly substituted aromatic compounds. The carboxylic acid moiety in 2-(Dimethylcarbamoyl)benzoic acid can play a crucial role in these reactions, often acting as a "traceless" directing group that can be removed after the desired functionalization.[1]

C-H Amidation and Carboxylation

Recent advances have demonstrated the feasibility of C-H amidation and carboxylation reactions directed by the carboxylate group.[8][9] These transformations are particularly significant as they allow for the direct introduction of nitrogen and carbon functionalities, which are ubiquitous in pharmaceuticals and other fine chemicals. For instance, rhodium-catalyzed C-H carboxylation of benzoic acids with CO₂ under redox-neutral conditions provides a sustainable route to valuable phthalic acids.[8]

Conclusion and Future Outlook

2-(Dimethylcarbamoyl)benzoic acid has proven to be a highly effective and versatile directing group in modern organic synthesis. Its ability to facilitate a wide range of C-H functionalization reactions with high regioselectivity has enabled the efficient synthesis of complex molecules, including important heterocyclic scaffolds. The bifunctional nature of this reagent provides a unique handle for catalyst coordination and stabilization of key intermediates.

Future research in this area will likely focus on expanding the scope of transformations that can be directed by 2-(Dimethylcarbamoyl)benzoic acid, including the development of enantioselective C-H activation reactions. Furthermore, the application of this directing group in the total synthesis of complex natural products and the development of novel drug candidates will continue to be an active area of investigation. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this remarkable synthetic tool.

References

- Application Notes and Protocols: Rh-Catalyzed C-H Activation for Isocoumarin Synthesis - Benchchem. (n.d.).

- Rhodium(I)‐Catalyzed C–H Carboxylation of Benzoic Acids and Benzamides with CO2. (2025, August 7). ResearchGate.

- 2-(Dimethylcarbamoyl)benzoic acid | 20320-37-0. (n.d.). Sigma-Aldrich.

- Rhodium-catalyzed decarbonylative C-H arylation of 2-aryloxybenzoic acids leading to dibenzofuran derivatives. (2013, June 7). PubMed.

- Direct C-H amidation of benzoic acids to introduce meta- and para-amino groups by tandem decarboxylation. (n.d.). Semantic Scholar.

- Application Notes and Protocols: 2-(Benzylcarbamoyl)benzoic Acid in the Synthesis of Heterocyclic Compounds - Benchchem. (n.d.).

- A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry - Rsc.org. (n.d.).

- Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid - PMC. (n.d.).

- Synthesis of Heterocycles from 2‐Acylbenzoic Acids - ResearchGate. (n.d.).

- A Simple and Versatile Amide Directing Group for C-H Functionalizations - PubMed - NIH. (2016, August 26).

- A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC. (n.d.).

- Carboxylic acid as a traceless directing group for palladium-catalyzed proaromatic C(alkenyl)–H arylation - arkat usa. (n.d.).

- Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives - Sci-Hub. (n.d.).

- Unconventional Mechanism and Selectivity of the Pd-Catalyzed C–H Bond Lactonization in Aromatic Carboxylic Acid. (n.d.).

- Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates in the presence of CuF 2. (2010, May 3).

- Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids - ResearchGate. (2019, January 21).

- Palladium-catalyzed chemoselective decarboxylative ortho acylation of benzoic acids with α-oxocarboxylic acids - PubMed. (2013, June 21).

- Application Notes and Protocols: 2-Benzoylbenzoic Acid in the Synthesis of Heterocyclic Compounds - Benchchem. (n.d.).

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. A Simple and Versatile Amide Directing Group for C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Dimethylcarbamoyl)benzoic acid | 20320-37-0 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rhodium(III)-Catalyzed C-H Activation: An Oxidative Intramolecular Heck-Type Reaction Directed by a Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

A Technical Guide to Isomeric Distinction: 2-(Dimethylcarbamoyl)benzoic Acid versus the Structurally Infeasible N,N-Dimethylphthalimide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of organic synthesis and medicinal chemistry, precise molecular architecture is paramount. This guide addresses the fundamental structural and chemical differences between 2-(Dimethylcarbamoyl)benzoic acid and the conceptual, yet structurally unfeasible, N,N-dimethylphthalimide. While both names might suggest a close relationship, they represent a critical distinction in the reactivity of primary versus secondary amines with cyclic anhydrides. 2-(Dimethylcarbamoyl)benzoic acid is a stable, readily synthesized amic acid, formed from the ring-opening of phthalic anhydride by dimethylamine. In contrast, its direct cyclization to a neutral N,N-dimethylphthalimide is not possible due to the absence of a requisite proton on the amide nitrogen. This document provides an in-depth exploration of their respective synthesis pathways, chemical properties, and the analytical techniques required to differentiate these and related structures, offering field-proven insights for professionals in chemical and pharmaceutical development.

Part 1: The Stable Amic Acid: 2-(Dimethylcarbamoyl)benzoic Acid

2-(Dimethylcarbamoyl)benzoic acid is the product of a nucleophilic acyl substitution reaction where the secondary amine, dimethylamine, acts as the nucleophile, attacking one of the carbonyl carbons of phthalic anhydride. This results in the opening of the five-membered anhydride ring to form a stable molecule possessing both a carboxylic acid and a tertiary amide functional group.

Structure and Physicochemical Properties

The structural arrangement of 2-(Dimethylcarbamoyl)benzoic acid, with its ortho-positioned carboxylic acid and dimethylcarbamoyl groups, dictates its chemical behavior and physical properties.

| Property | 2-(Dimethylcarbamoyl)benzoic acid |

| 2D Structure |  |

| Molecular Formula | C₁₀H₁₁NO₃[1] |

| Molar Mass | 193.20 g/mol [2] |

| IUPAC Name | 2-(dimethylcarbamoyl)benzoic acid[1] |

| CAS Number | 20320-37-0[2] |

| Appearance | Typically a white to off-white solid |

| Key Functional Groups | Carboxylic Acid (-COOH), Tertiary Amide (-CON(CH₃)₂) |

| InChI Key | MMJYFEBZBADSNQ-UHFFFAOYSA-N[1][2] |

Synthesis: The Ring-Opening Pathway

The synthesis of 2-(Dimethylcarbamoyl)benzoic acid is a straightforward and high-yielding reaction, fundamentally demonstrating the reactivity of a secondary amine with a cyclic anhydride.[3]

Reaction Mechanism: The lone pair of electrons on the nitrogen atom of dimethylamine attacks a carbonyl carbon of phthalic anhydride. This leads to the cleavage of a carbon-oxygen bond within the anhydride ring, followed by proton transfer to yield the final amic acid product.

Caption: Synthesis workflow for 2-(Dimethylcarbamoyl)benzoic acid.

Experimental Protocol: Synthesis of 2-(Dimethylcarbamoyl)benzoic Acid

This protocol is based on established methodologies for the synthesis of N-substituted phthalamic acids.[3][4]

-

Materials & Setup:

-

Phthalic anhydride (1.0 eq)

-

Dimethylamine (1.1 eq, typically as a solution in THF or water)

-

Anhydrous tetrahydrofuran (THF) or another suitable aprotic solvent

-

50 mL round-bottom flask with a magnetic stir bar

-

Ice bath

-

-

Procedure:

-

In the round-bottom flask, dissolve phthalic anhydride (1.0 eq) in 20 mL of THF. Cool the solution to 0°C using an ice bath.

-

While stirring vigorously, add the dimethylamine solution (1.1 eq) dropwise to the cooled phthalic anhydride solution over 10-15 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

-

A white precipitate of the product will typically form. If the product precipitates, collect the solid by vacuum filtration. If it remains in solution, the solvent can be removed under reduced pressure.

-

Wash the crude product with a small amount of cold diethyl ether to remove any unreacted starting material.

-

Dry the purified product under vacuum to obtain 2-(Dimethylcarbamoyl)benzoic acid as a white solid.

-

Part 2: The Imide Formation Rule and the "N,N-Dimethylphthalimide" Concept

The formation of a phthalimide from an amic acid is a dehydrative cyclization—a condensation reaction that eliminates one molecule of water. This is the central reason why N,N-dimethylphthalimide cannot be formed from 2-(Dimethylcarbamoyl)benzoic acid.

The Requirement of a Primary Amine

For cyclization to an imide to occur, the amic acid intermediate must possess a proton on the amide nitrogen. This proton, along with the hydroxyl group from the carboxylic acid, is eliminated as water. This prerequisite is only met when the starting amine is primary (R-NH₂) or ammonia (NH₃).[5]

Successful Cyclization (Primary Amine Example: Methylamine):

-

Step 1 (Amic Acid Formation): Phthalic anhydride reacts with methylamine to form 2-(methylcarbamoyl)benzoic acid.

-

Step 2 (Dehydrative Cyclization): Upon heating or with a dehydrating agent, 2-(methylcarbamoyl)benzoic acid loses water to form the stable cyclic imide, N-methylphthalimide.[5][6]

Caption: Successful imide formation pathway using a primary amine.

The Cyclization Barrier (Secondary Amine)

When a secondary amine like dimethylamine is used, the resulting amic acid, 2-(Dimethylcarbamoyl)benzoic acid, has a tertiary amide. The nitrogen atom in this amide is bonded to two methyl groups and the carbonyl carbon, leaving no N-H bond. Without this proton, the intramolecular dehydration required to form the five-membered imide ring cannot occur under standard conditions. Attempting to force the reaction with harsh dehydrating agents would likely lead to decomposition rather than the formation of a stable, neutral imide.

Part 3: Spectroscopic and Analytical Differentiation

For the researcher, distinguishing between an amic acid and a related imide in a reaction mixture is critical. Standard spectroscopic techniques provide clear, unambiguous data to confirm the structure.

| Technique | 2-(Dimethylcarbamoyl)benzoic Acid (Amic Acid) | N-Methylphthalimide (Reference Imide) |

| IR Spectroscopy | ∙ ~3300-2500 cm⁻¹: Very broad O-H stretch (carboxylic acid).∙ ~1720-1700 cm⁻¹: Sharp C=O stretch (carboxylic acid).∙ ~1650-1630 cm⁻¹: Sharp C=O stretch (tertiary amide).[4] | ∙ No broad O-H stretch. ∙ ~1770 cm⁻¹ & ~1715 cm⁻¹: Two distinct C=O stretches (asymmetric and symmetric) characteristic of a cyclic imide.[7] |

| ¹H NMR | ∙ ~10-13 ppm: Broad singlet for the carboxylic acid proton (-COOH ).∙ Two distinct singlets around 2.8-3.1 ppm for the two non-equivalent N-CH₃ groups (due to restricted rotation around the C-N bond).∙ Aromatic protons (multiplets). | ∙ No signal >10 ppm. ∙ One sharp singlet around 3.1 ppm for the N-CH₃ group.∙ Aromatic protons in a different chemical shift environment due to the rigid cyclic structure. |

| ¹³C NMR | ∙ ~168-175 ppm: Two distinct carbonyl carbons (acid and amide).∙ Signals for two N-CH₃ carbons. | ∙ ~167-169 ppm: One signal for the two equivalent imide carbonyl carbons.∙ Signal for one N-CH₃ carbon. |

| Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z = 193. Fragmentation will show loss of -N(CH₃)₂ and -COOH. | Molecular Ion Peak (M⁺) at m/z = 161. Fragmentation pattern is dominated by the stable phthalimide ring. |

Part 4: Applications in Research and Development

The structural distinction between amic acids and imides is directly relevant to their applications.

-

2-(Carbamoyl)benzoic Acid Derivatives: These molecules are valuable intermediates in organic synthesis. The presence of both a carboxylic acid and an amide allows for selective transformations at either functional group, making them versatile building blocks for more complex molecules, including pharmaceuticals and materials.[5][8][9][10] Derivatives of benzoic acid are known scaffolds for a wide range of biologically active compounds, including anti-inflammatory and antimicrobial agents.[8][10]

-

Phthalimides: The phthalimide group is a cornerstone of synthetic and medicinal chemistry. It is famously used in the Gabriel Synthesis to prepare primary amines from alkyl halides.[11] Furthermore, the phthalimide scaffold is a recognized "privileged structure" in drug discovery, appearing in compounds with a vast array of biological activities, including anti-convulsant, anti-inflammatory, and immunomodulatory effects.[11][12][13]

Conclusion

The difference between 2-(Dimethylcarbamoyl)benzoic acid and the conceptual N,N-dimethylphthalimide is a clear illustration of fundamental reactivity principles.

-

2-(Dimethylcarbamoyl)benzoic acid is a stable amic acid, the direct and final product of the reaction between phthalic anhydride and the secondary amine, dimethylamine.

-

N,N-Dimethylphthalimide is not a viable neutral product because the amic acid precursor lacks the necessary N-H proton for the final dehydrative cyclization step. This cyclization is only possible when using a primary amine or ammonia.

Understanding this distinction is crucial for synthetic chemists designing reaction pathways and for analytical scientists characterizing reaction products. It underscores the importance of selecting the correct amine precursor to achieve either a stable, ring-opened amic acid or a cyclized imide, two structurally different classes of molecules with distinct properties and applications.

References

- Smolecule. (2023, August 15). Buy N,N'-dimethylphthalamide | 19532-98-0. Smolecule.

- ResearchGate. (n.d.). New process for synthesis on n-methylphthalimide.

- American Elements. (n.d.). 2-[(dimethylcarbamoyl)amino]-5-methylbenzoic acid.

-

National Center for Biotechnology Information. (n.d.). 2-(Methylcarbamoyl)benzoic acid. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). EP0184595A1 - Process for the synthesis of N-alkylphthalimide.

-

National Center for Biotechnology Information. (n.d.). N,N'-dimethylphthalamide. PubChem. Retrieved from [Link]

- Unknown Source. (n.d.). SYNTHJZSIS OF SO m ANALOGUES OF N-SUBSTITUTED PHTHALIMIDE AND BENZO-TETRBCYANOQUINODIMETHANE.

- ChemicalBook. (2026, January 27). N-Methylphthalimide Chemical Properties,Uses,Production.

- United States Biological. (n.d.). N,N'-Dimethylphthalamide CAS 19532-98-0.

- ChemScene. (n.d.). 2-((2,5-Dimethylphenyl)carbamoyl)benzoic acid.

- LGC Standards. (n.d.). N,N'-Dimethylphthalamide.

- Langade, M. M. (2011). Efficient one pot synthesis of N-alkyl and N-aryl imides. Der Pharma Chemica, 3(2), 283-286.

- ChemicalBook. (n.d.). Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis.

- PubChemLite. (n.d.). 2-(dimethylcarbamoyl)benzoic acid (C10H11NO3).

- ChemicalBook. (n.d.). 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID synthesis.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(Benzylcarbamoyl)benzoic Acid. BenchChem.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Benzoylbenzoic Acid Derivatives in Pharmaceutical Research. BenchChem.

- Pawar, T. B., et al. (2017). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. Journal of Chemical, Biological and Physical Sciences, 7(1), 185-196.

- BenchChem. (2025). Biological activity of 2-(Benzylcarbamoyl)

- Preprints.org. (2023, May 29).

- UNT Digital Library. (n.d.). REACTIONS OP N-(SUBSTITUTED)PHTHALIMIDES WITH n-ALKYLAMINES.

- BenchChem. (2025). Application Notes and Protocols: 2-(Benzylcarbamoyl)benzoic Acid in the Synthesis of Heterocyclic Compounds. BenchChem.

- ResearchGate. (2016, April 5). Synthesis of Phthalimides from Benzoic Acids and Isocyanates by a Rhodium-Catalyzed Cascade Cyclization.

- Google Patents. (n.d.). CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state.

- PMC. (2021, August 19). Experimental and computational study of naphthalimide derivatives: Synthesis, optical, nonlinear optical and antiviral properties.

- Shimadzu. (n.d.). Analytical Methods for Amino Acids.

- BenchChem. (2025). Stability of 2-(Benzylcarbamoyl)benzoic acid under different pH conditions. BenchChem.

- RSC Publishing. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years.

- BenchChem. (2025). High-Yield Synthesis of 2-(2-Aminobenzoyl)

- Arabian Journal of Chemistry. (2014, May 1).

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). NUCLEOPHILIC REACTION OF CYCLOPENTYLAMINE ON PHTHALIMIDE DERIVATIVES: SYNTHESIS AND ANTINOCICEPTIVE ACTIVITY OF PRODUCTS.

- PMC. (2022, December 21).

- AltaBioscience. (n.d.). Method considerations for the analysis of amino acids.

- Unknown Source. (n.d.). Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.

- ResearchOnline@JCU. (2013, October 8). Synthesis of cyclic peptides by photochemical decarboxylation of N-phthaloyl peptides in aqueous solution.

- MDPI. (n.d.). Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid.

- Unknown Source. (n.d.).

- FUJIFILM Wako Chemicals. (n.d.). Amino Acids Analysis.

- Academia.edu. (n.d.).

- Journal of Medicinal and Chemical Sciences. (2023, February 7).

- MDPI. (2025, March 21). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity.

Sources

- 1. PubChemLite - 2-(dimethylcarbamoyl)benzoic acid (C10H11NO3) [pubchemlite.lcsb.uni.lu]

- 2. 2-(Dimethylcarbamoyl)benzoic acid | 20320-37-0 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. digital.library.unt.edu [digital.library.unt.edu]

- 7. N-Methylphthalimide | 550-44-7 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. preprints.org [preprints.org]

- 11. usbio.net [usbio.net]

- 12. jmchemsci.com [jmchemsci.com]

- 13. mdpi.com [mdpi.com]

Safety data sheet (SDS) for 2-(Dimethylcarbamoyl)benzoic acid

This technical guide is structured as a high-level Chemical Safety & Application Monograph , designed for researchers who require more than just a compliance checkbox. It integrates safety protocols with the chemical logic of the compound’s reactivity and application in drug discovery.

CAS No: 20320-37-0 | Formula: C₁₀H₁₁NO₃ | MW: 193.20 g/mol

Executive Summary & Chemical Identity

2-(Dimethylcarbamoyl)benzoic acid (also known as N,N-Dimethylphthalamic acid) is a bifunctional aromatic intermediate primarily used in the synthesis of anthranilic acid derivatives and heterocyclic scaffolds in medicinal chemistry. Its structure features a carboxylic acid ortho to a dimethylamide group, creating a unique steric and electronic environment that influences both its reactivity (tendency to cyclize) and its solubility profile.

Unlike standard commodity chemicals, specific toxicological data for this intermediate is often sparse in public registries. This guide utilizes Structure-Activity Relationship (SAR) principles and analog bridging to establish robust safety and handling protocols.

Physicochemical Profile

| Property | Value / Description | Source/Note |

| Appearance | White to off-white crystalline solid | Predicted based on analogs |

| Melting Point | 120–128 °C (Predicted) | Analogous to N,N-diethyl derivative |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (acidic pH) | Polar organic nature |

| pKa | ~3.5 – 4.0 (Carboxylic acid) | Electronic effect of amide |

| Stability | Stable under standard conditions; may cyclize to N,N-dimethylphthalimide upon heating with acid/dehydrating agents.[1][2] | Chemical reactivity logic |

Synthesis & Reaction Logic

Understanding the synthesis is critical for safety, as residual reagents (Phthalic anhydride, Dimethylamine) pose different hazards than the product itself.

Mechanistic Pathway

The compound is typically generated via the nucleophilic ring-opening of phthalic anhydride by dimethylamine. This reaction is exothermic and generally quantitative.

Figure 1: Synthesis pathway showing the ring-opening mechanism. Note the potential for cyclization back to the imide under dehydrating conditions.

Hazard Identification & Risk Assessment

Classification based on GHS Standards and Functional Group Analysis.

GHS Classification (Derived)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation. (Acidic functionality)

-

H319: Causes serious eye irritation. (Acidic/Amide functionality)

-

H335: May cause respiratory irritation.[3] (Dust inhalation)

-

Toxicological Insight (E-E-A-T)

While experimental LD50 data is not publicly listed for this specific CAS, we apply Read-Across logic from Phthalamic acid and N,N-Diethylphthalamic acid:

-

Acute Toxicity: Expected to be low to moderate. The primary risk is local irritation due to acidity.

-

Sensitization: Phthalic anhydride is a known respiratory sensitizer. If the product contains residual anhydride (>0.1%), it must be labeled as a sensitizer. Pure 2-(Dimethylcarbamoyl)benzoic acid is not expected to be a sensitizer.

-

Genotoxicity: Phthalamic acid derivatives generally test negative in Ames tests.

Handling, Storage, & Exposure Control

Protocol Design: Self-Validating Safety Systems

Engineering Controls

Do not rely solely on PPE. Use a Chemical Fume Hood to maintain airborne concentrations below exposure limits, especially if dust is generated.

Personal Protective Equipment (PPE) Matrix

| Protection | Specification | Rationale |

| Respiratory | N95 (US) or P2 (EU) Dust Mask | Prevents inhalation of irritant dusts. |

| Hand | Nitrile Gloves (>0.11mm thickness) | Amides can facilitate permeation; Nitrile offers broad resistance. |

| Eye | Chemical Safety Goggles | Tightly fitting goggles are required; Safety glasses are insufficient for powders. |

| Body | Lab Coat (Cotton/Poly blend) | Standard barrier protection. |

Storage Protocol

-

Condition: Store in a cool, dry place. Keep container tightly closed.

-

Incompatibility: Segregate from strong oxidizing agents and strong bases .

-

Self-Validation: Check the container for pressure buildup or odor. A strong fishy odor indicates hydrolysis and release of dimethylamine (degradation).

Emergency Response Protocols

This workflow guides the decision-making process during an accidental exposure or spill.

Figure 2: Decision tree for emergency response. Note the neutralization step for acid spills.

First Aid Measures

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Skin Contact: Wash off immediately with soap and plenty of water. Consult a physician if irritation persists.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.

References

-

Sigma-Aldrich. (n.d.). 2-(Dimethylcarbamoyl)benzoic acid Product Detail. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20320-37-0. Retrieved from

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory for Phthalamic Acid Derivatives. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet for Benzoic Acid Derivatives. Retrieved from

Sources

Molecular weight and formula of dimethyl phthalamic acid

The following technical guide provides an in-depth analysis of N,N-Dimethylphthalamic Acid , the specific chemical entity designated by the nomenclature "dimethyl phthalamic acid" in pharmaceutical and organic research contexts.

Structural Identity, Synthesis, and Applications in Drug Development[1]

Core Identity & Physicochemical Profile[1][2][3][4][5][6][7]

In the precise context of drug development and organic synthesis, "Dimethyl phthalamic acid" refers to N,N-Dimethylphthalamic acid (2-(dimethylcarbamoyl)benzoic acid). It is the ring-opened amide derivative formed from phthalic anhydride and dimethylamine. Unlike its mono-substituted counterparts, it possesses unique stability against cyclization, making it a critical intermediate for specific ligand designs and mechanistic studies.

Molecular Data Matrix[1]

| Property | Specification |

| IUPAC Name | 2-(Dimethylcarbamoyl)benzoic acid |

| Common Name | N,N-Dimethylphthalamic acid |

| CAS Registry Number | 20320-37-0 |

| Molecular Formula | |

| Molecular Weight | 193.20 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 120–122 °C (Decomposes upon prolonged heating) |

| Solubility | Soluble in Ethanol, DMSO, DMF; Sparingly soluble in Water |

| pKa | ~3.5 (Carboxylic acid moiety) |

Structural Architecture

The molecule exhibits ortho-substitution , placing the carboxylic acid and the dimethylamide groups on adjacent carbons of the benzene ring. This proximity induces significant steric strain and electronic interaction (neighboring group participation), which defines its reactivity profile.

Figure 1: Structural topology of N,N-Dimethylphthalamic Acid showing the ortho-disposition responsible for its unique steric properties.

Synthesis & Production Protocols

Mechanistic Pathway

The synthesis exploits the high electrophilicity of phthalic anhydride. Unlike primary amines, which can further dehydrate to form phthalimides, the use of dimethylamine (a secondary amine) creates a "blocked" amide. The resulting N,N-dimethylphthalamic acid cannot cyclize to a phthalimide because the nitrogen lacks the proton required for water elimination.

Laboratory Scale Protocol (Self-Validating)

Objective: Synthesis of high-purity N,N-Dimethylphthalamic acid for use as a ligand precursor.

Reagents:

-

Phthalic Anhydride (1.0 eq)

-

Dimethylamine (40% aq. solution or 2.0M in THF, 1.1 eq)

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

-

Dissolution: Dissolve 14.8 g (0.1 mol) of Phthalic Anhydride in 150 mL of anhydrous THF under

atmosphere.-

Why: Anhydrous conditions prevent hydrolysis of the anhydride to phthalic acid.

-

-

Addition: Cool the solution to 0°C. Dropwise add Dimethylamine (1.1 eq) over 20 minutes.

-

Observation: The reaction is exothermic. A white precipitate may form immediately.

-

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Validation: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Disappearance of anhydride spot (

) and appearance of product (

-

-

Workup:

-

Concentrate the solvent to ~50% volume.

-

Acidify carefully with 1M HCl to pH 3-4 to protonate the carboxylate (if using aqueous amine).

-

Extract with Ethyl Acetate (3x).

-

-

Purification: Recrystallize from Ethanol/Hexane.

Figure 2: Synthetic pathway illustrating the ring-opening mechanism and the structural blockade preventing phthalimide formation.

Applications in Drug Development & Research[1][2][7]

Chiral Resolution & Ligand Design

While N,N-dimethylphthalamic acid itself is achiral, it serves as a robust derivatizing agent .

-

Mechanism: The carboxylic acid moiety can be coupled with chiral alcohols or amines. The bulky

-dimethyl group provides significant steric bulk, enhancing the diastereomeric excess (de) during resolution processes. -

Coordination Chemistry: The molecule acts as a bidentate ligand (O,O-coordination via carboxylate and amide oxygen) in Metal-Organic Frameworks (MOFs), used for drug delivery systems.

Intramolecular Catalysis Models

This compound is a standard model for studying neighboring group participation (NGP) .

-

Relevance: In drug stability studies, understanding how an ortho-amide group accelerates or inhibits the hydrolysis of a neighboring ester or acid is crucial for predicting shelf-life of phthalimide-based drugs (e.g., Thalidomide analogs).

-

Behavior: Unlike secondary amides, the tertiary amide in N,N-dimethylphthalamic acid is resistant to hydrolysis, allowing researchers to isolate the electronic effects of the amide carbonyl on the adjacent carboxylic acid pKa without the complication of cyclization.

Pharmaceutical Impurity Profiling

N,N-Dimethylphthalamic acid is a known degradation product or impurity in the synthesis of drugs involving:

-

Phthalimide linkers: If dimethylamine is used as a scavenger or reagent in the presence of phthalimide precursors.

-

Milnacipran Analogs: In syntheses involving diethyl- or dimethyl-substituted benzamides.

-

Detection: It is detectable via HPLC-UV at 254 nm. Its presence often indicates incomplete ring closure or accidental hydrolysis of active esters.

Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral signatures must be confirmed.

Proton NMR ( -NMR, 400 MHz, DMSO- )

-

12.8 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, disappears with

- 7.8 – 7.3 ppm (m, 4H): Aromatic ring protons. Look for the specific ABCD pattern characteristic of ortho-substitution.

-

2.95 ppm (s, 3H) &

-

Critical Insight: You will see two distinct singlets for the methyl groups. Due to the restricted rotation around the Amide C-N bond (partial double bond character), the two methyl groups are magnetically non-equivalent (cis/trans to the oxygen).

-

Mass Spectrometry (ESI-MS)[1]

-

Mode: Positive Ion Mode (

) -

M+H Peak: 194.2 m/z

-

M+Na Peak: 216.2 m/z

-

Fragmentation: Loss of water (18 Da) is not readily observed due to the inability to form phthalimide. Loss of

(44 Da) may occur at high collision energies.

References

-

National Institute of Standards and Technology (NIST). (2023). Dimethyl phthalate and related amides - Mass Spectrum and Properties. NIST Chemistry WebBook. [Link]

-

PubChem. (2023). Compound Summary: N,N-Dimethylphthalamic acid (CAS 20320-37-0).[1] National Center for Biotechnology Information. [Link]

-

Khan, M.N. (1993). Intramolecular catalysis in the cleavage of N,N-dimethylphthalamic acid. Indian Journal of Chemistry, Section A. [Link]

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 2-(Dimethylcarbamoyl)benzoic Acid from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(Dimethylcarbamoyl)benzoic acid, also known as N,N-dimethylphthalamic acid, is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring both a carboxylic acid and a tertiary amide, makes it a versatile building block for the synthesis of more complex molecules. This document provides a comprehensive, in-depth guide to the synthesis of 2-(Dimethylcarbamoyl)benzoic acid from the readily available starting material, phthalic anhydride. The protocol herein is designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and ensuring user safety.

Reaction Mechanism and Scientific Rationale

The synthesis of 2-(Dimethylcarbamoyl)benzoic acid proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of phthalic anhydride. This initial attack leads to the opening of the anhydride ring, forming a tetrahedral intermediate which then collapses to yield the final product, an amic acid.

The choice of a suitable solvent is critical to facilitate the reaction. Aprotic solvents such as tetrahydrofuran (THF) are often employed as they can dissolve both the phthalic anhydride and the dimethylamine, providing a homogenous reaction medium. The reaction is typically carried out at a moderate temperature to ensure a reasonable reaction rate without promoting side reactions.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar N-substituted phthalamic acids and has been optimized for the specific use of dimethylamine.[1][2]

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Key Hazards |

| Phthalic Anhydride | C₈H₄O₃ | 148.12 | 85-44-9 | Causes serious eye damage, skin and respiratory irritation, may cause an allergic skin reaction. |

| Dimethylamine solution | C₂H₇N | 45.08 | 124-40-3 | Flammable, harmful if swallowed or inhaled, causes severe skin burns and eye damage. |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | Highly flammable liquid and vapor, may form explosive peroxides, causes serious eye irritation. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extremely flammable liquid and vapor, may form explosive peroxides, may cause drowsiness or dizziness. |

| Hydrochloric Acid (1 M) | HCl | 36.46 | 7647-01-0 | Corrosive, causes severe skin burns and eye damage. |

Equipment

-

Round-bottom flask (100 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Standard laboratory glassware

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 7.41 g (0.05 mol) of phthalic anhydride in 40 mL of anhydrous tetrahydrofuran (THF).

-

Addition of Dimethylamine: Cool the solution in an ice bath. Slowly add 5.6 mL (0.05 mol) of a 40% aqueous solution of dimethylamine dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes. Note: The reaction is exothermic; maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2 hours at room temperature.

-

Precipitation: After 2 hours, slowly pour the reaction mixture into 100 mL of cold water with vigorous stirring. A white precipitate of 2-(Dimethylcarbamoyl)benzoic acid should form.

-

Acidification: To ensure complete precipitation, acidify the aqueous suspension to a pH of approximately 2 by the dropwise addition of 1 M hydrochloric acid.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with two 20 mL portions of cold water, followed by a single wash with 20 mL of cold diethyl ether to remove any unreacted phthalic anhydride.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Fume Hood: Conduct the entire procedure in a well-ventilated fume hood due to the volatile and hazardous nature of the reagents.

-

Handling Dimethylamine: Dimethylamine is a corrosive and flammable gas, typically supplied as a solution. Handle the solution with extreme care, avoiding inhalation of vapors and direct skin contact.

-

Handling Phthalic Anhydride: Phthalic anhydride is an irritant and a sensitizer. Avoid inhalation of dust and direct contact with skin and eyes.

-

Solvent Safety: THF and diethyl ether are highly flammable and can form explosive peroxides. Do not use them near open flames or sources of ignition. Ensure that any THF used is free of peroxides.

Characterization of 2-(Dimethylcarbamoyl)benzoic acid

Due to the limited availability of published spectral data for 2-(Dimethylcarbamoyl)benzoic acid, the following characterization information is based on the expected chemical shifts and absorption bands derived from its structure and comparison with similar benzoic acid derivatives.[3][4][5]

Physical Properties

-

Appearance: White crystalline solid.

-

Molecular Formula: C₁₀H₁₁NO₃

-

Molecular Weight: 193.20 g/mol [6]

-

Melting Point: A sharp melting point is indicative of high purity. The expected melting point would be determined experimentally.

Spectroscopic Data (Predicted)

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak may be broad.

-

δ ~7.4-8.0 ppm (m, 4H): Aromatic protons of the benzene ring.

-

δ ~2.9-3.1 ppm (s, 6H): Two equivalent methyl groups of the dimethylcarbamoyl moiety (-N(CH₃)₂).

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~168-172 ppm: Carbonyl carbon of the carboxylic acid group.

-

δ ~165-168 ppm: Carbonyl carbon of the amide group.

-

δ ~125-140 ppm: Aromatic carbons.

-

δ ~35-40 ppm: Methyl carbons of the dimethylamino group.

-

-

FT-IR (KBr pellet, cm⁻¹):

-

~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

-

~1700-1720 cm⁻¹: C=O stretching of the carboxylic acid.

-

~1630-1660 cm⁻¹: C=O stretching of the tertiary amide (Amide I band).

-

~1600, 1480 cm⁻¹: C=C stretching of the aromatic ring.

-

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of 2-(Dimethylcarbamoyl)benzoic acid.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis protocol.

References

-

Supporting Information for "Iodine/DMSO-Catalyzed Oxidative Deprotection of N-Tosylhydrazone for Benzoic Acid Synthesis". The Royal Society of Chemistry. [Link]

- Wnuk, S., et al. "Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid." Magnetic Resonance in Chemistry, vol. 28, no. 3, 1990, pp. 271-280.

-

Pawar, T. B., et al. "Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids." ResearchGate, 2019. [Link]

-

PhytoBank. 13C NMR Spectrum (PHY0009090). [Link]

Sources

Reagents for converting 2-(Dimethylcarbamoyl)benzoic acid to anthranilic acid

Executive Summary

Anthranilic acid (2-aminobenzoic acid) is a critical pharmacophore in drug development, serving as a precursor for quinazolinones, benzodiazepines, and non-steroidal anti-inflammatory drugs (NSAIDs) like fenamic acids.

This Application Note addresses the conversion of benzoic acid derivatives to anthranilic acid. Specifically, it analyzes the chemical viability of 2-(dimethylcarbamoyl)benzoic acid as a starting material and contrasts it with the industry-standard Hofmann Rearrangement of Phthalamic Acid .

Critical Technical Advisory: Direct Hofmann rearrangement of 2-(dimethylcarbamoyl)benzoic acid is chemically non-viable because it is a tertiary amide. Tertiary amides lack the N-H protons required for the formation of the N-haloamide intermediate, a prerequisite for the isocyanate rearrangement.

This guide details the necessary corrective pathway (conversion to phthalimide) and provides the standardized protocol for the Hofmann degradation using Sodium Hypochlorite (NaOCl), ensuring high purity and yield.

Chemical Feasibility & Pathway Analysis

To successfully synthesize anthranilic acid, one must understand the mechanistic constraints of the Hofmann Rearrangement.

The "Dimethyl" Limitation

The user-specified starting material, 2-(dimethylcarbamoyl)benzoic acid , contains a dimethylamide group (

-

Mechanism Constraint: The Hofmann rearrangement requires the deprotonation of a primary amide (

) to form a nitrene-like intermediate.

The Corrective Strategy

To utilize the 2-(dimethylcarbamoyl)benzoic acid scaffold, it must first be hydrolyzed to phthalic acid/anhydride and then converted to Phthalimide or Phthalamic acid , which are the competent substrates for the reaction.

Figure 1: Strategic Pathway Correction

Caption: Workflow correcting the tertiary amide starting material into the competent Phthalimide precursor for Hofmann degradation.

Detailed Protocol: Hofmann Rearrangement of Phthalimide

This protocol assumes the starting material has been converted to Phthalimide (or Phthalamic acid). This is the "Gold Standard" method used in industrial synthesis (e.g., BASF, DuPont processes).

Reagents & Equipment

| Reagent | Specification | Role |

| Phthalimide | >98% Purity | Substrate (Precursor to Phthalamic acid) |

| Sodium Hydroxide (NaOH) | 50% w/w Solution | Base for hydrolysis and pH maintenance |

| Sodium Hypochlorite (NaOCl) | 10-14% active Cl (Industrial Bleach) | Oxidant (Chlorinating agent) |

| Hydrochloric Acid (HCl) | 37% (conc.) | Neutralization / Precipitation |

| Sodium Bisulfite | Saturated Solution | Quenching excess oxidant |

Reaction Mechanism

-

Ring Opening: Phthalimide is hydrolyzed by cold NaOH to form Sodium Phthalamate .

-

N-Chlorination: NaOCl reacts with the primary amide to form the N-chloro salt .

-

Rearrangement: Heating triggers the loss of

and migration of the aryl group to form an Isocyanate . -

Hydrolysis: The isocyanate hydrolyzes to the carbamate and finally Anthranilic Acid +

.

Figure 2: Mechanistic Flow of the Hofmann Degradation

Caption: Step-wise mechanism from Phthalimide to Anthranilic Acid via the N-chloro intermediate.

Experimental Procedure

Step 1: Preparation of Sodium Phthalamate

-

Dissolve 30 g of NaOH in 120 mL of deionized water in a 500 mL Erlenmeyer flask.

-

Cool the solution to -5°C to 0°C using an ice/salt bath.

-

Add 24 g of Phthalimide in small portions with vigorous stirring.

-

Note: The temperature must not rise above 5°C to prevent premature hydrolysis to phthalic acid.

-

Observation: The solid will dissolve, forming a clear solution of sodium phthalamate.

-

Step 2: N-Chlorination (The Critical Step)

-

Maintain temperature at -5°C .

-

Slowly add 100 mL of NaOCl solution (10-12%) dropwise over 20 minutes.

-

Safety: Perform in a fume hood. Ensure the oxidant is fresh; titer should be checked if the bottle is old.

-

-

Stir for an additional 10 minutes at 0°C. The solution now contains the N-chloro phthalamate species.

Step 3: Rearrangement

-

Remove the ice bath.[1]

-

Slowly warm the solution to room temperature, then heat to 80°C on a water bath.

-

Observation: Evolution of gas (

) indicates the rearrangement is proceeding. The solution color may darken slightly.[1]

-

-

Maintain at 80°C for 20 minutes to ensure complete conversion of the isocyanate to the amine.

Step 4: Isolation and Purification

-

Cool the reaction mixture to room temperature.

-

Quench: Add 5 mL of saturated Sodium Bisulfite solution to destroy any unreacted bleach (test with starch-iodide paper; it should remain white).

-

Neutralization: Slowly add concentrated HCl with stirring.

-

Target pH: Adjust pH to 4.8 - 5.0 (the isoelectric point of anthranilic acid).

-

Caution: Do not overshoot to pH < 2, or the hydrochloride salt will form, which is water-soluble.

-

-

Precipitation: The anthranilic acid will precipitate as a cream/white solid.

-